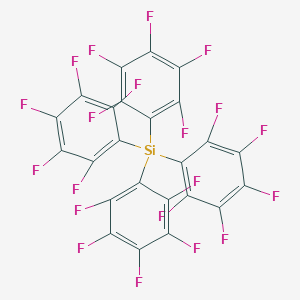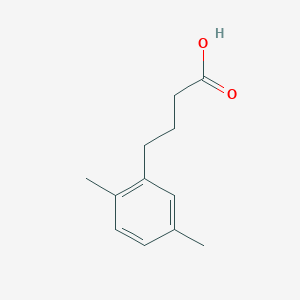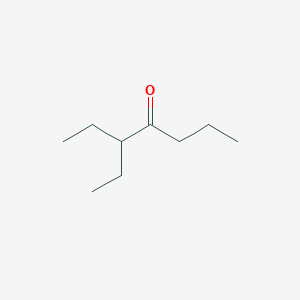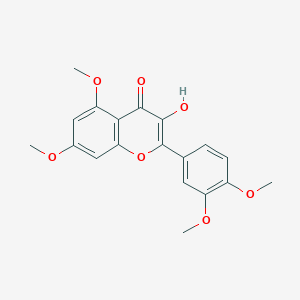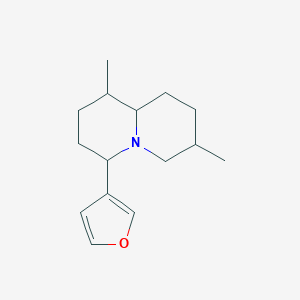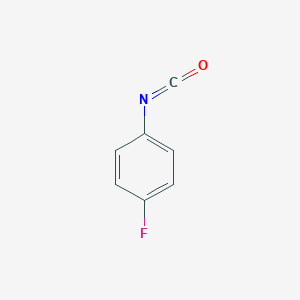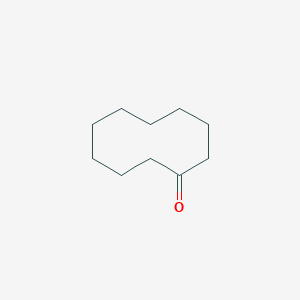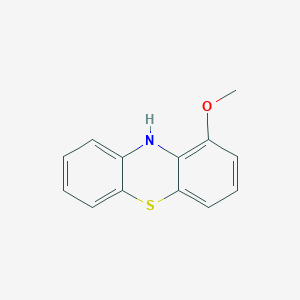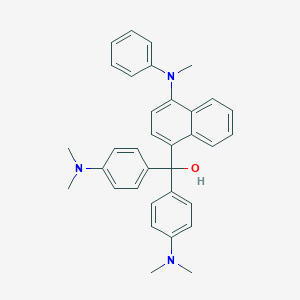
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol, commonly known as DCMU, is a synthetic compound that is widely used in scientific research for its various applications. DCMU is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae.
Wissenschaftliche Forschungsanwendungen
DCMU is widely used in scientific research for its various applications. It is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae. DCMU is also used in the study of the electron transport chain in photosynthesis, as it blocks the electron flow between photosystem II and photosystem I. DCMU is also used to study the effect of photosynthesis on the growth and development of plants.
Wirkmechanismus
DCMU inhibits photosynthesis by blocking the electron flow between photosystem II and photosystem I. It binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in the inhibition of the electron transport chain and the production of ATP and NADPH.
Biochemische Und Physiologische Effekte
DCMU has various biochemical and physiological effects in plants and algae. It inhibits the production of ATP and NADPH, which are essential for the growth and development of plants. DCMU also inhibits the synthesis of chlorophyll and other pigments, resulting in the bleaching of leaves. DCMU also affects the structure and function of thylakoid membranes in chloroplasts, leading to the disruption of photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU has several advantages for lab experiments. It is a potent inhibitor of photosynthesis and is widely used to study the mechanism of photosynthesis in plants and algae. DCMU is also relatively easy to synthesize and is readily available. However, DCMU has several limitations for lab experiments. It is toxic to plants and algae at high concentrations, which can affect the results of experiments. DCMU is also relatively expensive compared to other inhibitors of photosynthesis.
Zukünftige Richtungen
There are several future directions for the study of DCMU. One area of research is the development of new inhibitors of photosynthesis that are less toxic to plants and algae. Another area of research is the study of the effect of DCMU on the growth and development of plants and algae. Finally, the use of DCMU in the study of the electron transport chain in photosynthesis could lead to the development of new drugs and treatments for various diseases.
Synthesemethoden
DCMU is synthesized by the reaction of 4-(dimethylamino)phenylmagnesium bromide with 1-methyl-2-naphthol in the presence of copper(I) iodide. The resulting compound is then reacted with 4-nitrobenzyl chloride to give DCMU.
Eigenschaften
CAS-Nummer |
1325-85-5 |
|---|---|
Produktname |
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol |
Molekularformel |
C34H35N3O |
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3 |
InChI-Schlüssel |
SOCBTLQQCNFNIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
Andere CAS-Nummern |
1325-85-5 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
